1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one
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Overview
Description
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a hydroxy group and a prop-2-en-1-one moiety adds to its chemical versatility.
Preparation Methods
The synthesis of 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- or 2-hydroxy-5-methoxy-benzaldehydes, followed by reduction with sodium borohydride (NaBH4) . The key step in the synthesis is the metal-catalyzed oxidative cyclization, which converts the intermediate amide to the final spirocyclic compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The prop-2-en-1-one moiety can be reduced to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and catalysts due to its stable spirocyclic structure.
Mechanism of Action
The mechanism by which 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. The hydroxy group and prop-2-en-1-one moiety contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one include:
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different functional group arrangement.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: A spirocyclic compound with antitumor activity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(9-hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(15)13-8-10(14)7-12(9-13)5-3-4-6-12/h2,10,14H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPINRWWZYKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(CC2(C1)CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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